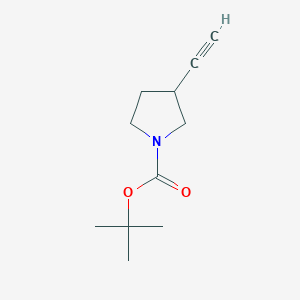
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is a chemical compound with the empirical formula C11H17NO2 . It has a molecular weight of 195.26 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for Tert-butyl 3-ethynylpyrrolidine-1-carboxylate is CC(C)(OC(N1CCC(C#C)C1)=O)C . This provides a textual representation of the compound’s structure.
Applications De Recherche Scientifique
Synthesis of Biologically Active Natural Products
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate serves as a precursor in the synthesis of various biologically active natural products. Its structure is significant as a scaffold for compounds isolated from plants, bacteria, and fungi. For instance, it has been used in the synthesis of indole derivatives like Indiacen A and B, which possess a range of biological activities including anticancer, anti-inflammatory, and analgesic properties .
Antibacterial and Antifungal Applications
Derivatives of tert-butyl 3-ethynylpyrrolidine-1-carboxylate have been studied for their antibacterial and antifungal activities. These compounds have shown moderate activity against several microorganisms, making them potential candidates for further development into antimicrobial agents .
Drug Discovery and Development
The compound’s versatility makes it a valuable intermediate in drug discovery. Its ability to be easily modified allows for the creation of a variety of novel organic compounds, such as amides, sulphonamides, and imidazolinones, which have shown a wide spectrum of biological activities including anticancer, antiparasitic, and antidepressive activities .
Conformational Studies in Medicinal Chemistry
The structural flexibility of tert-butyl 3-ethynylpyrrolidine-1-carboxylate derivatives enables conformational studies that are crucial in medicinal chemistry. Understanding the conformational behavior of these compounds can lead to the design of more effective drugs with targeted biological activities .
Synthesis of Piperidine Derivatives
Piperidine derivatives synthesized from tert-butyl 3-ethynylpyrrolidine-1-carboxylate are important in the field of organic chemistry. These derivatives can be used to create a variety of compounds with potential pharmacological applications, such as antihistamines and antidepressants .
Stereoselective Synthesis
The compound is also used in stereoselective synthesis, which is vital for creating specific isomers of drug molecules that can have different biological effects. For example, tert-butyl 3-ethynylpyrrolidine-1-carboxylate derivatives have been used to obtain cis isomers of certain piperidine derivatives, which are important in the development of pharmaceuticals .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOUSDBBFBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708369 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
CAS RN |
287193-00-4 | |
| Record name | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


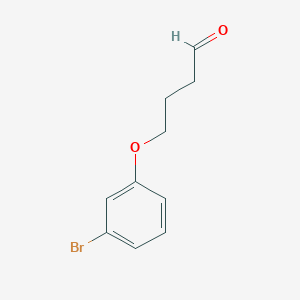
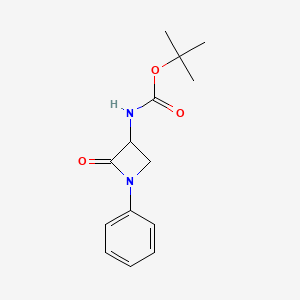
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
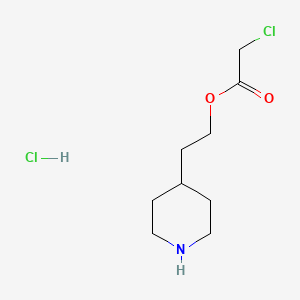
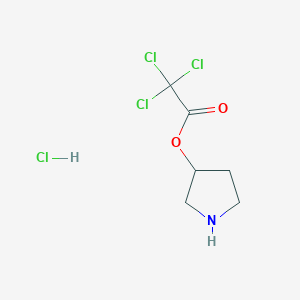
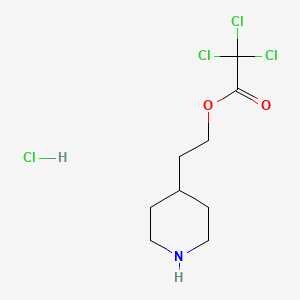
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
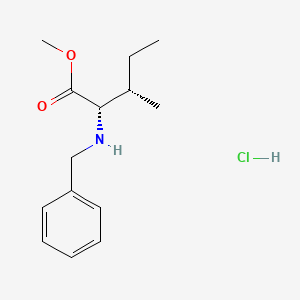
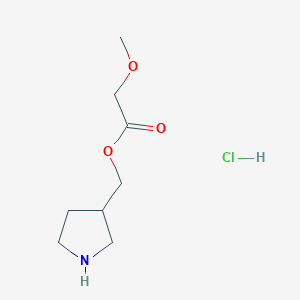

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)